molecular formula C22H23N3O3 B12180123 N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12180123
M. Wt: 377.4 g/mol
InChI Key: HXUBZYFLPADBPN-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole ring, a methoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The specific reaction conditions, such as temperature and choice of acid, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar reactions to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives.

Scientific Research Applications

N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine: Similar structure but with different functional groups.

    1H-Indole-3-ethanamine, N-methyl-: Contains an indole ring and an ethanamine group, but lacks the pyrrolidine ring and methoxyphenyl group.

Uniqueness

N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of an indole ring, a methoxyphenyl group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23N3O3/c1-28-20-8-3-2-5-15(20)10-12-25-14-16(13-21(25)26)22(27)24-19-7-4-6-18-17(19)9-11-23-18/h2-9,11,16,23H,10,12-14H2,1H3,(H,24,27)

InChI Key

HXUBZYFLPADBPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCN2CC(CC2=O)C(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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